molecular formula C19H23ClN4O2 B2462329 N-(3-chlorophenyl)-2-((6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226455-71-5

N-(3-chlorophenyl)-2-((6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2462329
CAS RN: 1226455-71-5
M. Wt: 374.87
InChI Key: IRQVRADQYVAARI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Scientific Research Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions : A study by Mary et al. (2020) explored the photochemical and thermochemical properties of similar molecules, including compounds structurally related to N-(3-chlorophenyl)-2-((6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and energy of electron injection. Moreover, molecular docking studies with Cyclooxygenase 1 (COX1) indicated potential binding interactions, suggesting biomedical applications as well (Mary et al., 2020).

  • Antitumor Properties : A 2017 study by El-Morsy et al. synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the target molecule. These compounds exhibited varying degrees of antitumor activity against human breast adenocarcinoma cell lines. Among them, one derivative, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showed significant activity with a notable IC50 value (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Antibacterial Properties : Desai et al. (2008) investigated a series of similar compounds for their antibacterial efficacy. The study focused on evaluating the activity against gram-positive and gram-negative bacteria, highlighting the potential use of these compounds in combating bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).

  • Crystal Structure Analysis : The crystal structures of similar acetamides have been analyzed, providing insights into their molecular configurations and potential for further derivatization or pharmaceutical development. Such studies are crucial in understanding the pharmacokinetics and pharmacodynamics of these compounds (Subasri et al., 2016).

  • Vibrational Spectroscopic Signatures : Mary, Pradhan, and James (2022) characterized a similar antiviral molecule using vibrational spectroscopy, highlighting its potential in antiviral therapy. The study utilized Raman and Fourier transform infrared spectroscopy, supplemented by density functional theory calculations, to analyze the molecule's vibrational characteristics (Mary, Pradhan, & James, 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQVRADQYVAARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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